molecular formula C6H8N2OS B13161000 1-Amino-3-(1,3-thiazol-5-yl)propan-2-one

1-Amino-3-(1,3-thiazol-5-yl)propan-2-one

Katalognummer: B13161000
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: NYCPOJCHUSNEHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(1,3-thiazol-5-yl)propan-2-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(1,3-thiazol-5-yl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-oxopropanoic acid with thiourea under basic conditions to form the thiazole ring. The resulting intermediate is then subjected to amination to introduce the amino group at the 1-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-3-(1,3-thiazol-5-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(1,3-thiazol-5-yl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Amino-3-(1,3-thiazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    1-(1,3-Thiazol-2-yl)propan-1-amine: Similar structure but with an amine group at the 1-position.

Uniqueness

1-Amino-3-(1,3-thiazol-5-yl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C6H8N2OS

Molekulargewicht

156.21 g/mol

IUPAC-Name

1-amino-3-(1,3-thiazol-5-yl)propan-2-one

InChI

InChI=1S/C6H8N2OS/c7-2-5(9)1-6-3-8-4-10-6/h3-4H,1-2,7H2

InChI-Schlüssel

NYCPOJCHUSNEHG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC=N1)CC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.